L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- is a peptide composed of four amino acids: L-aspartic acid, glycine, L-serine, and L-tyrosine. This compound features a unique sequence that imparts specific biochemical properties, making it a subject of interest in various scientific fields. The presence of L-aspartic acid, a polar amino acid, contributes to the peptide's solubility and potential interaction with other biomolecules. Glycine, being the simplest amino acid, provides flexibility in the peptide's structure. L-serine adds hydroxyl groups, enhancing the potential for phosphorylation, while L-tyrosine plays a crucial role in signaling pathways due to its ability to undergo phosphorylation and participate in enzyme catalysis.
Biologically, L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- exhibits several activities:
The synthesis of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- has several applications:
Studies on L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- have shown its potential interactions with various biological molecules:
The exact mechanisms depend on the specific biological context and molecular targets involved .
Several compounds share structural similarities with L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-. Here are some notable examples:
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-'s uniqueness lies in its specific sequence of amino acids which grants it distinct biochemical properties. Its combination of polar and non-polar residues allows for specific interactions that may not be present in other similar peptides. This specificity is essential for its potential applications in medicinal chemistry and biochemistry.
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- is a tetrapeptide comprising four amino acid residues: L-aspartic acid (Asp), glycine (Gly), L-serine (Ser), and L-tyrosine (Tyr). As a tetrapeptide, it belongs to the oligopeptide class, characterized by chains of 2–20 amino acids linked via peptide bonds. The sequence Asp-Gly-Ser-Tyr reflects a linear arrangement, distinct from cyclic tetrapeptides that form closed-loop structures through additional covalent bonds. Each residue contributes distinct physicochemical properties: Asp introduces a negatively charged side chain at physiological pH, Gly provides conformational flexibility due to its small size, Ser offers a hydroxyl group for potential post-translational modifications, and Tyr contributes aromaticity and redox activity. This combination creates a molecule capable of diverse molecular interactions, including hydrogen bonding, electrostatic attraction, and hydrophobic effects, which are critical for its potential biological roles.
The synthesis of tetrapeptides like Asp-Gly-Ser-Tyr has been enabled by advancements in peptide chemistry over the past century. Early 20th-century methods, such as Emil Fischer’s condensation techniques, laid the groundwork for peptide bond formation but were limited by low yields and racemization. The introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for stepwise assembly of amino acids on an insoluble resin with improved purity and efficiency. SPPS facilitated the production of complex peptides, including those with post-translational modifications or non-natural residues. For Asp-Gly-Ser-Tyr, modern automated synthesizers employ Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to sequentially add each amino acid while minimizing side reactions. These innovations have made tetrapeptides more accessible for research into their structural and functional properties.
In native proteins, sequences analogous to Asp-Gly-Ser-Tyr often occupy functionally critical regions. For example, glycine-rich motifs are common in flexible loops or linker regions, while tyrosine residues participate in redox signaling or serve as phosphorylation sites. The Asp-Gly-Ser sequence bears resemblance to segments in extracellular matrix proteins like fibronectin, where aspartic acid and serine residues contribute to metal ion binding or substrate recognition. In enzymatic active sites, such arrangements may coordinate cofactors or stabilize transition states. Additionally, tyrosine’s phenolic hydroxyl group can act as a nucleophile in catalytic mechanisms or form part of antioxidant defense systems. While Asp-Gly-Ser-Tyr itself has not been extensively characterized in specific proteins, its structural features suggest potential roles in molecular recognition, signal transduction, or structural stabilization within larger polypeptides.
Table 1: Key Properties of Asp-Gly-Ser-Tyr
| Amino Acid | Position | Side Chain Properties | Potential Functional Roles |
|---|---|---|---|
| L-Aspartic Acid | 1 | Negatively charged (carboxylate) | Electrostatic interactions, metal chelation |
| Glycine | 2 | Small, flexible | Conformational adaptability, reduces steric hindrance |
| L-Serine | 3 | Polar (hydroxyl) | Hydrogen bonding, phosphorylation site |
| L-Tyrosine | 4 | Aromatic (phenolic) | Redox activity, hydrophobic interactions |
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- is a tetrapeptide composed of four amino acid residues arranged in a specific linear sequence . This bioactive peptide exhibits unique biochemical properties attributed to its constituent amino acids: L-aspartic acid, glycine, L-serine, and L-tyrosine . The compound represents a short peptide chain that demonstrates significant structural and functional characteristics relevant to various biological processes .
The molecular composition incorporates distinct chemical functionalities from each amino acid component . L-aspartic acid contributes a polar, negatively charged carboxyl group that enhances solubility and facilitates potential interactions with other biomolecules . Glycine, being the simplest amino acid, provides structural flexibility to the peptide backbone . L-serine introduces hydroxyl groups that enable phosphorylation potential, while L-tyrosine contributes aromatic characteristics crucial for various signaling pathways due to its phosphorylation capability and participation in enzymatic catalysis .
The primary structure of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- follows the canonical N-terminus to C-terminus arrangement: Asp-Gly-Ser-Tyr [9] [21]. This tetrapeptide sequence represents a specific arrangement where each amino acid residue is connected via peptide bonds in a defined order [9]. The molecular formula has been determined as C₁₈H₂₄N₄O₉ with a calculated molecular weight of 368.343 daltons [38].
Detailed structural analysis reveals the sequential arrangement of amino acid residues with their respective chemical contributions. The aspartic acid residue at the N-terminus possesses a molecular weight of 115.087 daltons and contributes the formula C₄H₇NO₄ [38]. Glycine, positioned second in the sequence, has a molecular weight of 57.051 daltons with the formula C₂H₅NO₂ [38]. The third residue, serine, contributes 87.077 daltons and the formula C₃H₇NO₃ [38]. Finally, tyrosine at the C-terminus adds 163.173 daltons with the formula C₉H₁₁NO₃ [38].
| Amino Acid Position | Residue | Molecular Weight (Da) | Chemical Formula | Functional Group |
|---|---|---|---|---|
| 1 (N-terminus) | Aspartic acid | 115.087 | C₄H₇NO₄ | Carboxyl side chain |
| 2 | Glycine | 57.051 | C₂H₅NO₂ | Hydrogen side chain |
| 3 | Serine | 87.077 | C₃H₇NO₃ | Hydroxyl side chain |
| 4 (C-terminus) | Tyrosine | 163.173 | C₉H₁₁NO₃ | Phenolic side chain |
The formation of three peptide bonds during synthesis results in the loss of three water molecules, contributing to the final molecular structure [38]. This dehydration process accounts for the reduction of 54.045 daltons from the total amino acid residue weight, yielding the final tetrapeptide molecular weight [38].
Tetrapeptides demonstrate variable secondary structure propensities depending on their amino acid composition and environmental conditions [10] [11]. Research indicates that peptides of this length commonly adopt extended conformations but may also form beta-turns or other structured motifs under specific physiological conditions [10] [33].
The Asp-Gly-Ser-Tyr sequence exhibits characteristics that influence its secondary structure formation [33] [35]. Beta-turns represent the most common form of turns in proteins and polypeptides, consisting of four amino acid residues that cause directional changes in the polypeptide chain [33]. These structures are defined by either an intra-main-chain hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3, or by having a distance of less than 7 angstroms between the alpha-carbon atoms of residues i and i+3 [33].
Glycine's presence at position 2 in the sequence provides exceptional conformational flexibility due to its lack of a side chain, allowing phi angles that are sterically forbidden for other amino acids [33] [35]. This flexibility enables the peptide to adopt various conformational states including reverse turn structures [19]. The serine residue contributes to structural stability through its hydroxyl group, which can participate in hydrogen bonding interactions [23].
Research on peptide secondary structure prediction demonstrates that tetrapeptides can exhibit distinct conformational preferences [31] [32]. Studies utilizing nuclear magnetic resonance spectroscopy and molecular dynamics simulations have shown that short peptides containing these amino acid combinations can adopt multiple conformational states in aqueous solution [31]. The presence of tyrosine at the C-terminus contributes aromatic stacking interactions that can influence overall structural stability [19].
| Secondary Structure Type | Probability | Stabilizing Factors | Key Residues |
|---|---|---|---|
| Extended conformation | High | Electrostatic repulsion | Asp (position 1) |
| Beta-turn Type I | Moderate | Hydrogen bonding | Gly-Ser (positions 2-3) |
| Beta-turn Type II | Low | Conformational constraints | Gly (position 2) |
| Random coil | High | Solvent interactions | All residues |
Tetrapeptides participate in specific binding interactions with larger protein structures through various molecular recognition mechanisms [44] [46]. The Asp-Gly-Ser-Tyr sequence demonstrates potential for engaging in protein-peptide interactions that are both sequence-dependent and structure-dependent [44].
Research on peptide-protein interactions reveals that short peptides frequently adopt extended conformations when bound to protein receptors, though they may also form beta-turns or alpha-helical structures as recognition motifs [44]. The binding mechanisms can involve complete burial in protein cavities, binding in grooves or pockets, or formation of beta-strand type interactions at protein surfaces [44].
The aspartic acid residue at the N-terminus provides negative charge that can engage in electrostatic interactions with positively charged protein regions [23]. Studies demonstrate that aspartic acid residues contribute favorably to protein-peptide binding interactions, particularly under physiological conditions where the carboxyl group remains ionized [23]. The glycine residue offers conformational flexibility that allows the peptide to adapt to various binding site geometries [44].
Serine and tyrosine residues contribute distinct interaction capabilities in macromolecular complexes [48] [50]. Serine's hydroxyl group enables hydrogen bonding with protein residues and can serve as a phosphorylation site, which dramatically alters binding specificity and affinity [48]. Tyrosine provides aromatic interactions through pi-stacking with other aromatic residues and can undergo phosphorylation, creating additional binding determinants [50].
Computational studies utilizing deep learning frameworks for peptide-protein interaction prediction indicate that tetrapeptides can successfully engage target proteins through multiple contact points [46]. The binding affinity and specificity depend on the precise arrangement of chemical functionalities along the peptide backbone and their complementarity with protein binding sites [46].
| Interaction Type | Contributing Residues | Binding Strength | Physiological Relevance |
|---|---|---|---|
| Electrostatic | Aspartic acid | Moderate to Strong | pH-dependent stability |
| Hydrogen bonding | Serine, Tyrosine | Moderate | Structural specificity |
| Hydrophobic | Tyrosine | Moderate | Membrane interactions |
| Van der Waals | All residues | Weak to Moderate | Overall binding energy |
Experimental evidence from nuclear magnetic resonance spectroscopy and isothermal titration calorimetry demonstrates that tetrapeptide binding often results in conformational changes in both the peptide and target protein [48]. These induced-fit mechanisms contribute to binding specificity and can result in micromolar to nanomolar affinity ranges depending on the specific protein target and environmental conditions [48].
Solid-phase peptide synthesis represents the predominant methodology for producing L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- and related tetrapeptides [2]. Recent advances in optimization parameters have dramatically improved synthesis efficiency, yield, and purity while reducing reagent consumption and synthesis time.
Temperature Optimization
Elevated temperature synthesis has emerged as a critical optimization strategy for improving coupling efficiency and minimizing aggregation phenomena that commonly plague peptide synthesis [3] [4]. Research demonstrates that increasing synthesis temperature from the traditional 25°C to 60-90°C significantly enhances reaction kinetics and reduces synthesis time. Studies using the aggregation-prone acyl carrier protein sequence showed that synthesis at 60°C using N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole in 25% dimethyl sulfoxide/toluene produced coupling efficiency comparable to more expensive uronium-based reagents [3].
Advanced temperature control systems utilizing induction heating have achieved remarkable improvements in crude peptide purity. For challenging sequences, crude purities improved from 15% to 66% for difficult decapeptides and from 47% to 81% for complex sequences when temperature was increased from 25°C to 90°C [4]. The enhanced kinetics at elevated temperatures overcome diffusion limitations that typically require large reagent excesses in traditional synthesis protocols.
Continuous Flow Optimization
Continuous-flow solid-phase peptide synthesis has revolutionized reagent efficiency by enabling dramatic reductions in amino acid consumption [2]. Optimized continuous-flow protocols achieve quantitative coupling conversions using only 1.5 equivalents of amino acids, compared to the 3-6 equivalents typically required in traditional batch synthesis [2]. The key optimization parameters include maintaining a 0.3 M amino acid concentration based on swollen resin volume, utilizing flow rates of 5 mL/min at 60°C, and implementing coupling cycles of 2.5 minutes [5].
The success of continuous-flow methodology stems from enhanced mass transfer and mixing efficiency. High-temperature fast-stirring peptide synthesis combines elevated temperature (90°C) with rapid stirring (1200 rpm) to maximize diffusion effects according to Fick's law [6]. This approach enables synthesis acceleration even at low reagent concentrations by optimizing both mixing and temperature parameters simultaneously.
Resin Selection and Loading Optimization
Modern resin optimization focuses on balancing loading capacity with synthesis efficiency. Polystyrene-based resins remain the most common core matrix, with Rink amide linkers providing optimal functionality for C-terminal amide products [7] [8]. However, alternative resins with enhanced hydrophilicity and swelling capacity, such as cross-linked polyethylene glycol polymers (ChemMatrix resin), demonstrate superior performance for aggregation-prone sequences [8].
Loading optimization typically employs 0.3-0.6 mmol/g substitution levels to balance synthesis efficiency with product quality. Lower loading levels reduce steric hindrance and secondary structure formation during chain elongation, particularly beneficial for sequences containing aggregation-prone residues like those found in L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- [8].
| Parameter | Traditional SPPS | Optimized Conditions | Improvement |
|---|---|---|---|
| Temperature | 25°C | 60-90°C | 2-3x faster kinetics |
| Coupling Time | 2 hours per amino acid | 4 minutes per amino acid | 95% time reduction |
| Amino Acid Equivalents | 3-6 equivalents | 1.5 equivalents | 75% reagent reduction |
| Flow Rate | Not applicable | 5 mL/min | Enhanced mixing |
| Reagent Concentration | Standard | 0.3 M | Improved efficiency |
Solution-phase peptide synthesis offers complementary advantages to solid-phase methodologies, particularly for sterically hindered sequences and specialized coupling reactions [9] [10]. The selection of appropriate coupling reagents and reaction conditions proves critical for achieving high yields with minimal racemization.
Carbodiimide-Based Coupling Systems
Carbodiimide coupling reagents, including dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide, and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride, remain fundamental tools in solution-phase synthesis [11]. These reagents activate carboxyl groups by forming O-acylisourea intermediates that subsequently react with amino groups to form peptide bonds [9]. The water-soluble nature of ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride makes it particularly suitable for aqueous and mixed solvent systems [11].
The addition of hydroxybenzotriazole to carbodiimide coupling reactions significantly reduces racemization by forming more stable active ester intermediates [11]. The resulting 1-hydroxybenzotriazole esters couple with primary amines with minimal stereochemical complications, though certain residues such as histidine may still present challenges [11].
Advanced Coupling Reagent Systems
Modern solution-phase synthesis employs sophisticated coupling reagent combinations that provide enhanced efficiency and stereochemical integrity [10]. Guanidinium salts, including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate, demonstrate excellent coupling efficiency with reduced racemization potential [10].
OxymaPure-derived reagents represent a significant advancement in coupling methodology, offering improved reactivity compared to traditional hydroxybenzotriazole-based systems [10]. These reagents generate highly reactive active esters that facilitate rapid coupling even with sterically hindered amino acids while maintaining excellent stereochemical fidelity.
Specialized Coupling Methodologies
Silicon-based coupling agents, particularly 9-silafluorenyl dichlorides, provide unique advantages through their chemical ligation mechanism [10]. These reagents produce high yields of amides with minimal epimerization through a distinctive C-Si bond cleavage pathway that differs fundamentally from traditional coupling mechanisms [10].
Phosphonium and aminium salt-based coupling systems offer additional versatility in solution-phase synthesis [10]. These reagents activate carboxyl groups through different mechanistic pathways, providing alternative approaches when traditional methods prove inadequate for specific coupling challenges.
| Coupling Reagent | Mechanism | Racemization Risk | Efficiency | Cost |
|---|---|---|---|---|
| DIC/HOBt | Carbodiimide + additive | Low | High | Low |
| HATU | Uronium salt | Very Low | Very High | High |
| HBTU | Uronium salt | Low | High | Moderate |
| COMU | Aminium salt | Very Low | Very High | High |
| EDC/HOBt | Carbodiimide + additive | Moderate | Moderate | Low |
The synthesis of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- requires careful selection of protecting groups for the acidic aspartic acid residue and the hydroxyl-containing serine and tyrosine residues [12] [13]. Optimal protecting group strategies must balance stability during synthesis with efficient deprotection under final cleavage conditions.
Aspartic Acid Protection Strategies
Traditional tert-butyl protection of aspartic acid side chains provides adequate stability under standard Fmoc solid-phase peptide synthesis conditions [13] [14]. However, aspartimide formation represents a significant challenge, particularly for sequences containing aspartic acid followed by glycine, serine, or other small amino acids [14] [15]. The cyclization of aspartic acid residues to form succinimide intermediates leads to peptide backbone rearrangement and β-peptide formation [15].
Advanced protecting group strategies have been developed specifically to prevent aspartimide formation [14] [15]. Novel tert-butyl-based derivatives, including 3-ethyl-3-pentyl, 4-n-propyl-4-heptyl, and 5-n-butyl-5-nonyl esters, demonstrate exceptional effectiveness in minimizing aspartimide formation [14]. These sterically bulky protecting groups physically prevent the cyclization reaction that leads to unwanted side products [14].
Alternative approaches utilize cyanosulfurylide protecting groups that mask carboxylic acids through stable carbon-carbon bonds [15]. These zwitterionic protecting groups demonstrate exceptional stability to all common synthetic manipulations while imparting improved solubility during synthesis [15]. Deprotection proceeds rapidly under aqueous conditions using electrophilic halogenating agents through selective carbon-carbon bond cleavage [15].
Serine Protection Methodologies
Standard tert-butyl protection of serine hydroxyl groups provides adequate stability for most synthetic applications [13] [16]. However, specialized applications requiring selective deprotection may benefit from alternative protecting group strategies [16]. The p-(methylsulphinyl)benzyl group offers unique properties for selective serine protection, particularly in sequences requiring tyrosine sulphation [16].
The p-(methylsulphinyl)benzyl protecting group demonstrates remarkable stability to trifluoroacetic acid in its oxidized form, but becomes acid-labile upon reduction to the corresponding p-(methylthio)benzyl derivative [16]. This redox-switchable protection strategy enables selective deprotection sequences that are not achievable with traditional protecting group combinations [16].
Tyrosine Protection Systems
Tyrosine phenol protection typically employs tert-butyl groups that are compatible with Fmoc solid-phase peptide synthesis protocols [13] [17]. The tert-butyl group provides adequate stability during synthesis while undergoing clean removal under trifluoroacetic acid cleavage conditions [17]. Alternative benzyl-based protecting groups offer enhanced stability but require more vigorous cleavage conditions [17].
For specialized applications involving tyrosine modification, such as phosphorylation or sulphation, protecting group selection becomes critical [18] [16]. The choice of protecting groups must accommodate both the synthetic sequence and the intended post-synthetic modifications while maintaining orthogonality with other protecting groups in the molecule [16].
| Amino Acid | Protecting Group | Cleavage Conditions | Stability | Special Features |
|---|---|---|---|---|
| Aspartic Acid | OtBu (tert-butyl) | TFA | Good | Standard protection |
| Aspartic Acid | OMpe (methylpentyl) | TFA | Excellent | Prevents aspartimide |
| Aspartic Acid | OEpe (ethylpentyl) | TFA | Excellent | Prevents aspartimide |
| Serine | OtBu (tert-butyl) | TFA | Good | Standard protection |
| Serine | OMsib (methylsulphinylbenzyl) | Reduction then TFA | Excellent | Selective protection |
| Tyrosine | OtBu (tert-butyl) | TFA | Good | Standard protection |
| Tyrosine | OBzl (benzyl) | HF or strong acid | Very Good | Strong acid labile |
The purification of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- requires sophisticated chromatographic methodologies to achieve the high purity levels necessary for research and therapeutic applications [19] [20]. Both reversed-phase high-performance liquid chromatography and ion-exchange chromatography provide complementary separation mechanisms for comprehensive purification strategies.
Reversed-Phase High-Performance Liquid Chromatography Optimization
Reversed-phase high-performance liquid chromatography has dominated peptide purification since the late 1970s due to its high-efficiency separation capability and compatibility with volatile buffer systems [21] [22]. The separation mechanism relies on reversible hydrophobic interactions between amino acid side chains and the hydrophobic stationary phase surface, competing with the mobile phase for peptide retention [21].
Optimal mobile phase composition typically employs water as the aqueous component (Solvent A) and acetonitrile as the organic modifier (Solvent B) [23] [24]. The addition of 0.1% trifluoroacetic acid serves as an ion-pairing reagent that improves peak symmetry for basic peptides and maximizes retention of acidic peptides like those containing aspartic acid residues [23].
Gradient optimization requires careful consideration of peptide hydrophobicity and separation resolution requirements [23] [24]. Shallow gradients of 1-4% acetonitrile per minute over 20-minute timeframes at flow rates of 1.0 mL/min provide optimal resolution for most peptide separations [23]. Preparative-scale purification may require gradient adjustment to accommodate higher sample loads and maintain separation efficiency [24].
Ion-Exchange Chromatography Applications
Ion-exchange chromatography provides complementary selectivity based on charge differences between peptides, offering particular advantages for separating peptides with similar hydrophobicity but different ionization states [19] [25]. Strong cation exchange chromatography proves especially valuable for peptides containing basic residues, while weak anion exchange systems accommodate acidic peptides effectively [25].
The separation mechanism involves sample loading under low ionic strength conditions followed by elution through increasing ionic strength gradients [25]. Ammonium acetate gradients provide gentle separation conditions compatible with peptide stability, while sodium chloride gradients offer stronger elution power for challenging separations [19] [20].
Ion-exchange high-performance liquid chromatography demonstrates superior resolving capacity and sensitivity compared to conventional soft-gel ion-exchange methods [19]. The same buffer systems used in traditional ion-exchange chromatography remain effective, including urea additions for solubilizing large peptides, provided pH limits of the column matrix are respected [19].
Multi-Dimensional Purification Strategies
Comprehensive purification of complex peptide mixtures often requires multi-dimensional chromatographic approaches that combine different separation mechanisms [20] [26]. A typical two-step procedure employs ion-exchange chromatography as a capturing step followed by reversed-phase high-performance liquid chromatography for final polishing [20].
The initial ion-exchange step effectively reduces critical impurities while increasing peptide purity from approximately 74% to 96% [20]. The subsequent reversed-phase polishing step achieves final purities exceeding 99.5% with individual impurities reduced to levels below 0.11% [20]. This sequential approach maximizes separation efficiency while maintaining acceptable processing times and yields.
Alternative purification strategies may employ size-exclusion chromatography as an initial separation step, particularly for removing high and low molecular weight contaminants [27]. The choice of purification sequence depends on the specific impurity profile and purity requirements of the target peptide [27].
Advanced Purification Methodologies
Sample displacement mode represents an innovative approach to preparative peptide purification that takes advantage of differential hydrophobicity competition for stationary phase adsorption sites [28]. This technique enables separation of peptides from both hydrophilic and hydrophobic impurities through a unique competitive binding mechanism [28].
High pH reversed-phase chromatography provides an alternative approach for peptides that demonstrate poor solubility under acidic conditions [24]. Ammonium hydroxide-modified mobile phases enable separation under basic conditions while maintaining the advantages of reversed-phase selectivity [24].
| Purification Technique | Mobile Phase | Gradient | Resolution | Applications |
|---|---|---|---|---|
| Reversed-Phase HPLC | Water/ACN + 0.1% TFA | 1-4% ACN/min | High | General purification |
| Ion-Exchange (Cation) | Ammonium acetate gradient | 0-1 M salt | Moderate | Charge-based separation |
| Ion-Exchange (Anion) | Sodium chloride gradient | 0-1 M salt | Moderate | Basic peptides |
| Preparative RP-HPLC | Water/ACN + 0.1% TFA | 2-5% ACN/min | Very High | Large scale purification |
| High pH RP-HPLC | Water/ACN + NH4OH | 1-3% ACN/min | High | Basic conditions |